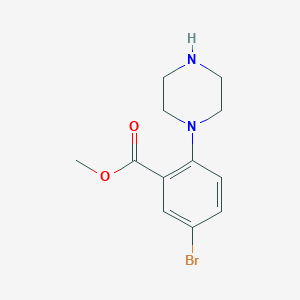

Methyl 5-bromo-2-(piperazin-1-yl)benzoate

Description

Methyl 5-bromo-2-(piperazin-1-yl)benzoate is a synthetic aromatic ester featuring a bromine substituent at the 5-position of the benzene ring and a piperazine moiety at the 2-position. The compound is synthesized via nucleophilic substitution or coupling reactions, often crystallized from ethyl acetate to yield yellow or white solids . Its structure is confirmed by ¹H NMR and high-resolution mass spectrometry (HRMS), with purity validated through chromatographic methods. The piperazine group contributes to solubility in polar solvents and enables hydrogen bonding, which may influence biological activity or crystal packing .

Properties

IUPAC Name |

methyl 5-bromo-2-piperazin-1-ylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2O2/c1-17-12(16)10-8-9(13)2-3-11(10)15-6-4-14-5-7-15/h2-3,8,14H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPQUBBLGXRBIFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)Br)N2CCNCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20661016 | |

| Record name | Methyl 5-bromo-2-(piperazin-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131587-86-4 | |

| Record name | Methyl 5-bromo-2-(piperazin-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-bromo-2-(piperazin-1-yl)benzoate can be synthesized through a multi-step process. One common method involves the bromination of methyl 2-aminobenzoate to introduce the bromine atom at the 5-position. This is followed by the reaction with piperazine to form the final product. The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol, and the reactions are carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-(piperazin-1-yl)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran (THF).

Major Products Formed

Substitution Reactions: Formation of substituted benzoates with various functional groups.

Oxidation Reactions: Formation of quinones or other oxidized derivatives.

Reduction Reactions: Formation of hydroquinones or other reduced derivatives.

Scientific Research Applications

Methyl 5-bromo-2-(piperazin-1-yl)benzoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 5-bromo-2-(piperazin-1-yl)benzoate involves its interaction with specific molecular targets. The piperazine moiety can interact with various receptors or enzymes, modulating their activity. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares methyl 5-bromo-2-(piperazin-1-yl)benzoate with structurally related compounds:

Key Differences and Implications

Substituent Position and Electronic Effects: The 5-bromo substituent in the target compound contrasts with 4-bromo in C2 (). Piperazine vs. Quinoline-Methoxy: The target compound’s piperazine group enables hydrogen bonding, enhancing solubility compared to the ether-linked quinoline in Compound I (). Piperazine also offers a handle for further functionalization (e.g., acylation) .

Crystallographic Behavior: Compounds with quinoline-methoxy groups () exhibit π-π stacking but lack hydrogen bonds, whereas the piperazine in the target compound may facilitate intermolecular H-bonding, influencing crystal packing and solubility .

Synthetic Utility :

- The bromine in the target compound serves as a reactive site for palladium-catalyzed couplings, whereas the iodo substituent in ’s analog offers faster oxidative addition but higher cost .

Biological Activity

Methyl 5-bromo-2-(piperazin-1-yl)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

This compound features a piperazine ring attached to a benzoate moiety with a bromine substituent at the 5-position. The presence of the piperazine group is crucial as it enhances solubility and binding affinity to various biological targets.

| Property | Details |

|---|---|

| Molecular Formula | CHBrNO |

| Molecular Weight | 284.16 g/mol |

| CAS Number | 1131587-86-4 |

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

- Receptor Interactions : The piperazine moiety can modulate the activity of various receptors, potentially influencing neurotransmission and other cellular pathways.

- Halogen Bonding : The bromine atom can participate in halogen bonding, enhancing the compound's binding affinity and specificity towards its targets.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. It has been explored for its potential as a new class of antibiotics, particularly against multidrug-resistant strains of bacteria. In vitro studies have shown significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 2–64 μg/mL against various pathogens .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through modulation of cell signaling pathways. Its effectiveness in inhibiting tumor growth has been documented in preclinical models, making it a candidate for further development in cancer therapy .

Case Studies

- Antimicrobial Efficacy : A study published in MDPI highlighted the effectiveness of derivatives similar to this compound against Gram-positive and Gram-negative bacteria, demonstrating its potential as an antibiotic .

- In Vivo Testing : In vivo experiments have shown that compounds with similar structures can protect against infections caused by MRSA and E. coli, indicating that this compound may share these protective qualities .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound | Notable Features | Biological Activity |

|---|---|---|

| This compound | Piperazine ring enhances solubility | Antimicrobial, anticancer |

| Methyl 5-chloro-2-(piperazin-1-yl)benzoate | Chlorine substituent may alter reactivity | Limited data on biological activity |

| Methyl 5-iodo-2-(piperazin-1-yl)benzoate | Iodine may enhance reactivity | Potentially different biological profile |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.